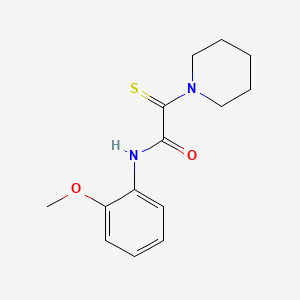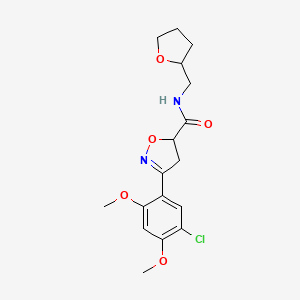![molecular formula C20H24N2O2 B4197005 N-isopropyl-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4197005.png)
N-isopropyl-2-[(2-phenylbutanoyl)amino]benzamide
描述
N-isopropyl-2-[(2-phenylbutanoyl)amino]benzamide, also known as IPPB, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in scientific research due to its potential pharmacological properties and therapeutic applications.
作用机制
The exact mechanism of action of N-isopropyl-2-[(2-phenylbutanoyl)amino]benzamide is not fully understood, but it is believed to act through multiple pathways. It has been suggested to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-isopropyl-2-[(2-phenylbutanoyl)amino]benzamide can alter the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, N-isopropyl-2-[(2-phenylbutanoyl)amino]benzamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and physiological effects:
N-isopropyl-2-[(2-phenylbutanoyl)amino]benzamide has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, N-isopropyl-2-[(2-phenylbutanoyl)amino]benzamide has been found to suppress the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. It has also been shown to reduce oxidative stress and improve cognitive function in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
One of the advantages of using N-isopropyl-2-[(2-phenylbutanoyl)amino]benzamide in lab experiments is its high potency and selectivity towards its target molecules. Moreover, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-isopropyl-2-[(2-phenylbutanoyl)amino]benzamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and toxicity of N-isopropyl-2-[(2-phenylbutanoyl)amino]benzamide.
未来方向
There are several future directions for research on N-isopropyl-2-[(2-phenylbutanoyl)amino]benzamide. One area of interest is its potential use as a therapeutic agent for cancer and inflammation. Further studies are needed to investigate its efficacy and safety in animal models and clinical trials. Additionally, the mechanism of action of N-isopropyl-2-[(2-phenylbutanoyl)amino]benzamide needs to be elucidated further to identify potential targets for drug development. Moreover, the development of new derivatives of N-isopropyl-2-[(2-phenylbutanoyl)amino]benzamide with improved solubility and pharmacokinetic properties may enhance its therapeutic potential.
科学研究应用
N-isopropyl-2-[(2-phenylbutanoyl)amino]benzamide has been studied extensively for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been reported to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and enzymes. Furthermore, N-isopropyl-2-[(2-phenylbutanoyl)amino]benzamide has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
2-(2-phenylbutanoylamino)-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-4-16(15-10-6-5-7-11-15)19(23)22-18-13-9-8-12-17(18)20(24)21-14(2)3/h5-14,16H,4H2,1-3H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPNYFWQTYDOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-phenylbutanoyl)amino]-N-(propan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-chloro-5-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4196941.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4196944.png)
![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-[(1-benzyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4196966.png)
![2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B4196970.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4196975.png)
![2-[2-(4-butoxyphenoxy)ethyl]-3-hydroxy-3-phenyl-1-isoindolinone](/img/structure/B4196977.png)
![N-[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4196978.png)
![3-(benzoylamino)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4196981.png)
![4-benzyl-1-{[(4-bromobenzyl)thio]acetyl}piperidine](/img/structure/B4196986.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4196992.png)

![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4197010.png)